molecular formula C22H29N3O5S2 B301818 Cambridge id 6853530

Cambridge id 6853530

Cat. No. B301818
M. Wt: 479.6 g/mol
InChI Key: DJRMBMBSJCAVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge id 6853530 is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the family of small molecules known as synthetic retinoids, which are structurally similar to vitamin A. In

Mechanism of Action

The mechanism of action of Cambridge id 6853530 is not fully understood, but it is believed to involve the activation of retinoid receptors, which are nuclear receptors that regulate gene expression. This compound has been shown to selectively bind to retinoid receptors and induce their transcriptional activity, leading to downstream effects on cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
Cambridge id 6853530 has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been found to induce the expression of differentiation markers and inhibit the expression of proliferation markers. In immune cells, Cambridge id 6853530 has been shown to modulate cytokine production and reduce inflammation. In skin cells, this compound has been found to increase collagen production and improve skin texture.

Advantages and Limitations for Lab Experiments

One advantage of using Cambridge id 6853530 in lab experiments is its specificity for retinoid receptors, which allows for selective modulation of gene expression. Another advantage is its stability in organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in cell culture and animal studies.

Future Directions

Future research on Cambridge id 6853530 could focus on several directions, including the development of more potent and selective analogs, the investigation of its effects on other diseases, and the exploration of its mechanism of action in more detail. Additionally, the potential use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of Cambridge id 6853530 involves several steps, including the condensation of a ketone with an aldehyde, followed by a Wittig reaction and subsequent reduction. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Cambridge id 6853530 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and dermatological conditions. In cancer research, this compound has been shown to induce cell differentiation and inhibit cell proliferation in various cancer cell lines. In autoimmune disorders, Cambridge id 6853530 has been found to modulate the immune response and reduce inflammation. In dermatological research, this compound has been shown to improve skin texture and reduce the appearance of wrinkles.

properties

Product Name

Cambridge id 6853530

Molecular Formula

C22H29N3O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26)

InChI Key

DJRMBMBSJCAVOW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.